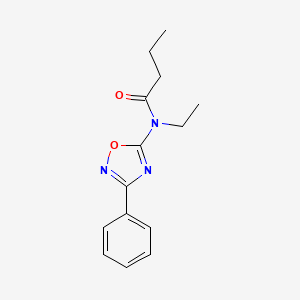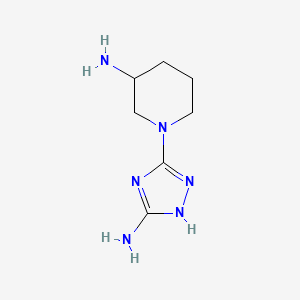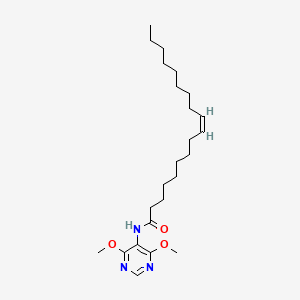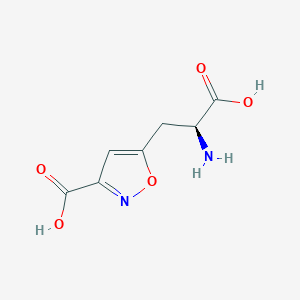
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an isoxazole ring and amino acid moieties, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid typically involves the construction of the isoxazole ring followed by the introduction of the amino and carboxyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.
Amino Acid Derivatization: Introduction of amino and carboxyl groups through derivatization of amino acids.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.
化学反応の分析
Types of Reactions
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which (S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
類似化合物との比較
Similar Compounds
®-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Isoxazole-3-carboxylic acid derivatives: Compounds with similar isoxazole ring structures but different substituents.
Uniqueness
(S)-5-(2-Amino-2-carboxyethyl)isoxazole-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C7H8N2O5 |
|---|---|
分子量 |
200.15 g/mol |
IUPAC名 |
5-[(2S)-2-amino-2-carboxyethyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c8-4(6(10)11)1-3-2-5(7(12)13)9-14-3/h2,4H,1,8H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
InChIキー |
GQBAJUFCBWAHTK-BYPYZUCNSA-N |
異性体SMILES |
C1=C(ON=C1C(=O)O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=C(ON=C1C(=O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
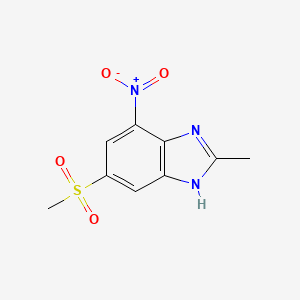
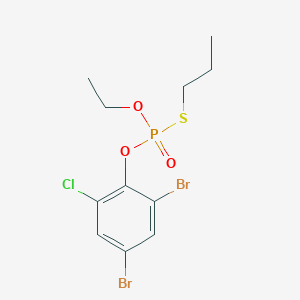
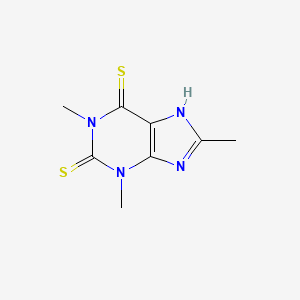

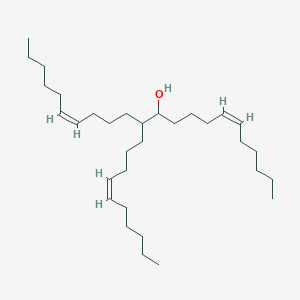
![7-Fluorobenzo[d]thiazole-4-carbonitrile](/img/structure/B12936660.png)
![Methyl 7-bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12936663.png)

